![molecular formula C9H7NO3 B12861166 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a hydroxy group at the 7th position and an ethanone group at the 1st position of the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with acetic anhydride, followed by oxidation. The reaction typically proceeds under mild conditions, with the use of a catalyst such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to replace the hydroxy group with a halogen.
Major Products:
Oxidation: Formation of 1-(7-oxo-benzo[d]oxazol-2-yl)ethanone.
Reduction: Formation of 1-(7-hydroxybenzo[d]oxazol-2-yl)ethanol.
Substitution: Formation of 1-(7-chlorobenzo[d]oxazol-2-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The hydroxy and ethanone groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone: Similar structure but with the hydroxy group at the 4th position, which may result in different chemical reactivity and biological activity.
1-(Benzo[d]oxazol-2-yl)ethanone:
The uniqueness of this compound lies in the specific positioning of the hydroxy group, which influences its reactivity and interaction with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
1-(7-hydroxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7NO3/c1-5(11)9-10-6-3-2-4-7(12)8(6)13-9/h2-4,12H,1H3 |
Clave InChI |
YDGKQEXYWXUUOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



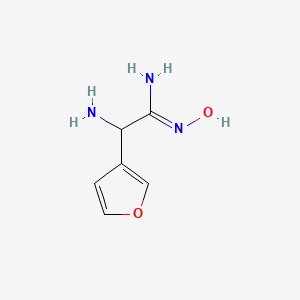
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
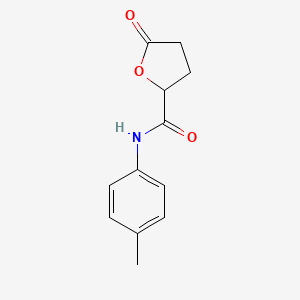
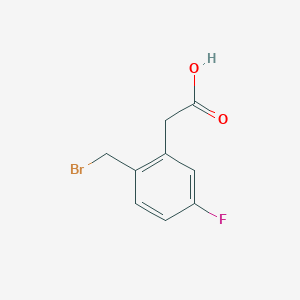
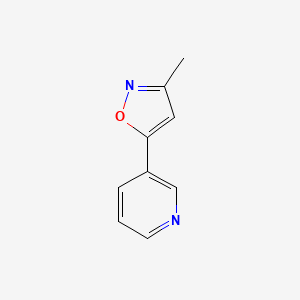
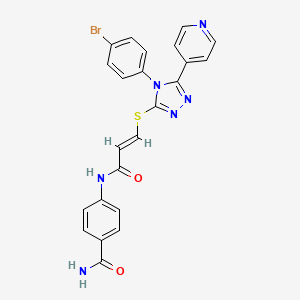
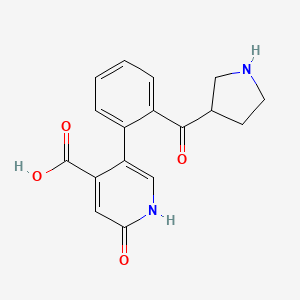
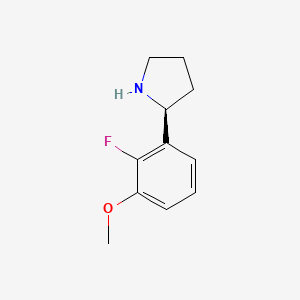
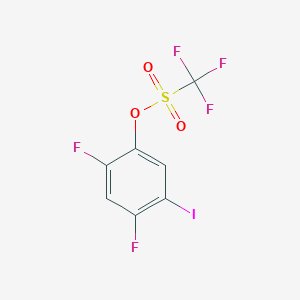

![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)

